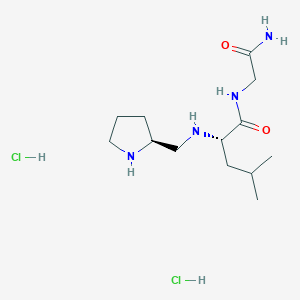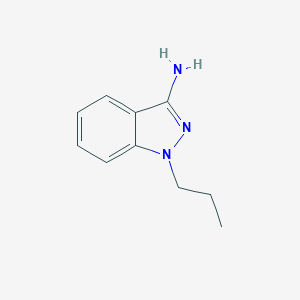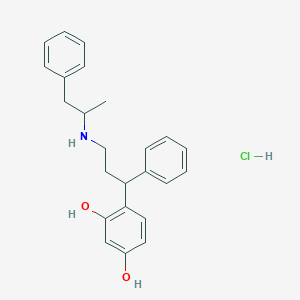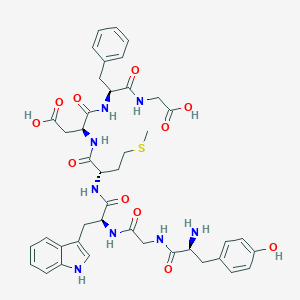
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine, commonly known as YGWD or Tryptophan-containing pentapeptide, is a naturally occurring peptide found in various biological systems. This peptide is known for its potential therapeutic applications due to its unique structural and functional properties.
Wissenschaftliche Forschungsanwendungen
YGWD has been extensively studied for its therapeutic potential in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. YGWD has been reported to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Wirkmechanismus
The exact mechanism of action of YGWD is not fully understood. However, it is believed that YGWD exerts its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt/mTOR pathway, the MAPK pathway, and the NF-κB pathway. YGWD has also been shown to regulate the expression of various genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
YGWD has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, improve cognitive function, and enhance immune function. YGWD has also been shown to increase the expression of various neurotrophic factors such as BDNF and NGF.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of YGWD is that it is a naturally occurring peptide, which makes it less toxic and more biocompatible compared to synthetic compounds. However, the synthesis of YGWD is complex and time-consuming, which makes it difficult to produce large quantities of YGWD for experiments. In addition, the stability of YGWD in biological systems is not well understood, which can affect its efficacy in vivo.
Zukünftige Richtungen
The potential therapeutic applications of YGWD are vast, and there is still much to be explored. Future research should focus on elucidating the exact mechanism of action of YGWD and its potential applications in various diseases. In addition, the development of more efficient synthesis methods and the optimization of YGWD stability in biological systems can lead to the development of new drugs and therapies. Furthermore, the use of YGWD as a drug delivery system for other drugs and compounds is an area of research that has not been explored extensively and can have significant implications in drug development.
Conclusion:
In conclusion, YGWD is a naturally occurring peptide with potential therapeutic applications in various diseases. Its unique structural and functional properties make it an attractive candidate for drug development. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of YGWD have been discussed in this paper. Further research is needed to fully understand the potential of YGWD in drug development and therapy.
Synthesemethoden
YGWD can be synthesized by solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Fmoc-protected amino acids are coupled together on a solid support using a coupling reagent such as HBTU or HATU. The final product is then cleaved from the resin, deprotected, and purified by HPLC.
Eigenschaften
CAS-Nummer |
108093-87-4 |
|---|---|
Produktname |
Tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
Molekularformel |
C42H50N8O11S |
Molekulargewicht |
875 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-(carboxymethylamino)-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C42H50N8O11S/c1-62-16-15-31(40(59)50-34(20-36(53)54)42(61)49-32(39(58)46-23-37(55)56)18-24-7-3-2-4-8-24)48-41(60)33(19-26-21-44-30-10-6-5-9-28(26)30)47-35(52)22-45-38(57)29(43)17-25-11-13-27(51)14-12-25/h2-14,21,29,31-34,44,51H,15-20,22-23,43H2,1H3,(H,45,57)(H,46,58)(H,47,52)(H,48,60)(H,49,61)(H,50,59)(H,53,54)(H,55,56)/t29-,31-,32-,33-,34-/m0/s1 |
InChI-Schlüssel |
WXKCQBMBMPDJRA-JUZBSFEJSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)[C@H](CC4=CC=C(C=C4)O)N |
SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Kanonische SMILES |
CSCCC(C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)CNC(=O)C(CC4=CC=C(C=C4)O)N |
Andere CAS-Nummern |
108093-87-4 |
Sequenz |
YGWMDFG |
Synonyme |
G-Gly 7 glycine-extended gastrin 7 glycine-extended pro-gastrin-processing intermediate GL7 Tyr-Gly-Trp-Met-Asp-Phe-Gly tyrosyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalanyl-glycine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





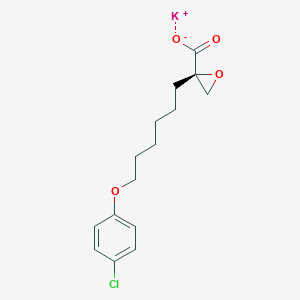

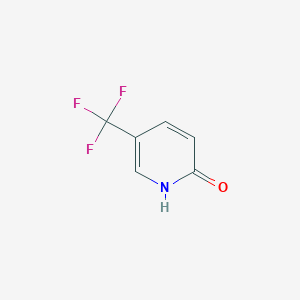
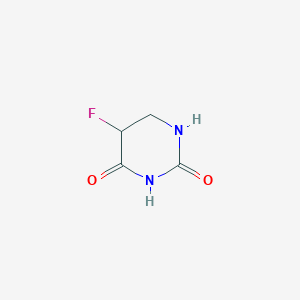
![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)


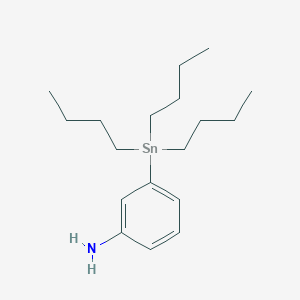
![7-Aminobenzo[A]pyrene](/img/structure/B17798.png)
